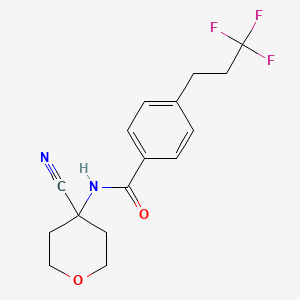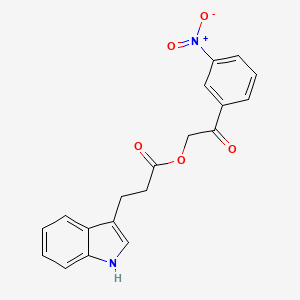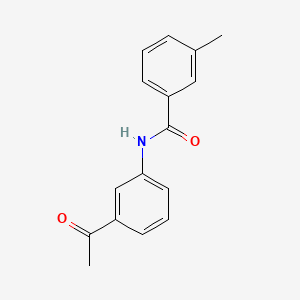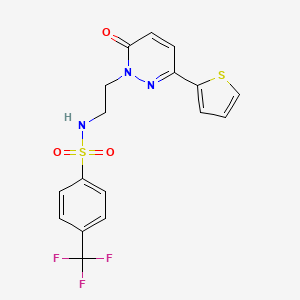![molecular formula C24H34N4O4S B2962356 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 898460-28-1](/img/structure/B2962356.png)
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H34N4O4S and its molecular weight is 474.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings using starting materials like citrazinic acid has been explored for their antimicrobial properties. These compounds exhibit good antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory effects, suggesting their potential therapeutic applications (Abu‐Hashem et al., 2020).
Heterocyclic Synthesis Using Enaminones
Enaminones have been used as building blocks in the synthesis of nicotinic acid and thienopyridine derivatives, demonstrating the versatility of these compounds in generating a wide range of heterocyclic structures with potential biological activities (Abdel-Khalik et al., 2004).
Synthesis of Heterocycles Incorporating Antipyrine Moiety
The utilization of 2-cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide as a key intermediate has been reported for the synthesis of new heterocycles with potential antimicrobial properties. This highlights the chemical versatility of such compounds in synthesizing new therapeutic agents (Bondock et al., 2008).
Structural Studies
X-ray crystallography and quantum-chemical calculations have been employed to study the molecular structure of related pyrimidinone compounds, providing insights into their chemical behavior and potential interactions with biological targets (Craciun et al., 1999).
Anti-inflammatory Applications
The synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents using starting materials like citrazinic acid and abietic acid demonstrates the potential of these compounds in developing new anti-inflammatory drugs with efficacy comparable to existing medications like Prednisolone® (Amr et al., 2007).
properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O4S/c1-5-27(6-2)13-8-14-28-19-10-7-9-18(19)23(26-24(28)30)33-16-22(29)25-17-11-12-20(31-3)21(15-17)32-4/h11-12,15H,5-10,13-14,16H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQVELLMDGDDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962273.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2962274.png)





![Ethyl 2-{[(methylthio)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2962286.png)
![9-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962287.png)
![6-[(6-Chloropyridine-2-carbonyl)amino]pyridine-2-carboxamide](/img/structure/B2962289.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2962291.png)

![5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2962296.png)